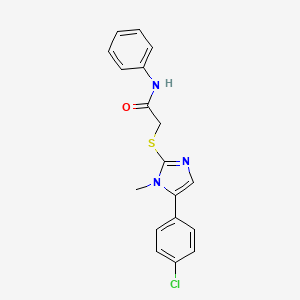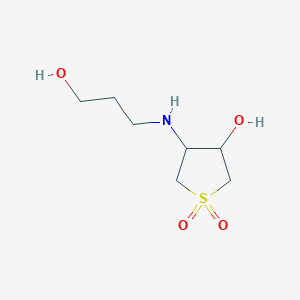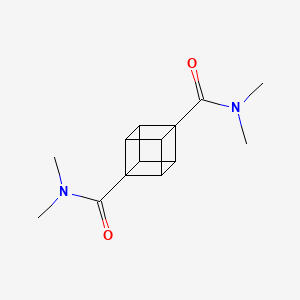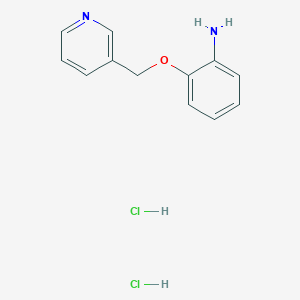
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C25H23F4N3O2 and its molecular weight is 473.472. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications :
- Fluspirilen and Penfluridol Synthesis : This compound is involved in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. A key intermediate for these compounds, which are used in pharmaceuticals, is synthesized starting from a related ketone. The overall yields of Fluspirilen and Penfluridol based on the starting ketone were about 35-40% (Botteghi, Marchetti, Paganelli & Persi-Paoli, 2001).
Antitumor Activity :
- Novel Pyrimidinyl Pyrazole Derivatives : A series of novel compounds, including those with a 3-fluoro-5-substituted phenylpiperazinyl group, were synthesized and evaluated for their cytotoxic activity against several tumor cell lines. These compounds showed significant potency in vitro, with the 3-cyano-5-fluorophenyl derivative exhibiting potent antitumor activity (Naito et al., 2005).
Antimalarial Agents :
- Synthesis for Plasmodium Falciparum Inhibition : Piperazine and pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom was crucial for antiplasmodial activity. One compound in particular showed significant activity against Plasmodium falciparum and minimal impact on non-tumorogenic cells (Mendoza et al., 2011).
Radiopharmaceutical Applications :
- Dopamine Receptor Imaging : A candidate for imaging dopamine D4 receptors was synthesized via electrophilic fluorination of a precursor. This compound is relevant in the context of radiopharmaceuticals for brain imaging (Eskola et al., 2002).
Antineoplastic Agents :
- Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : Flumatinib, an antineoplastic tyrosine kinase inhibitor, showed the presence of various metabolites in chronic myelogenous leukemia patients. The metabolism involved N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with the parent drug being the main form recovered (Gong, Chen, Deng & Zhong, 2010).
Structural Analysis of Biologically Active Derivatives :
- Crystal Structure and Theoretical Analysis : The study focused on synthesizing and structurally characterizing biologically active derivatives, including those with 4-fluoro-3-phenoxyphenyl groups. The research analyzed the role of various intermolecular interactions in molecular packing through computational procedures (Shukla, Mohan, Vishalakshi & Chopra, 2017).
Propriétés
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F4N3O2/c26-20-6-8-21(9-7-20)34-22-3-1-2-18(16-22)4-11-24(33)32-14-12-31(13-15-32)23-10-5-19(17-30-23)25(27,28)29/h1-3,5-10,16-17H,4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHXTCPRZFAGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)

![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)
![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)
![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)

![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)
![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)

